molecular formula C22H21F2N3O2 B2797206 N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1251597-07-5

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2797206
CAS No.: 1251597-07-5
M. Wt: 397.426
InChI Key: SGSWIRIYHPZIAV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a methoxy group and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and piperidine-based drugs.

Uniqueness

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(3,4-difluoroanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c1-29-20-7-5-6-15-18(25-14-8-9-16(23)17(24)12-14)13-19(26-21(15)20)22(28)27-10-3-2-4-11-27/h5-9,12-13H,2-4,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSWIRIYHPZIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3)F)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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